5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. mdpi.comrsc.org This designation stems from the pyrazole core's ability to serve as a versatile synthetic platform for developing a wide array of biologically active compounds. nih.govnih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. metu.edu.tr The presence of the pyrazole moiety in several FDA-approved drugs underscores its therapeutic importance. mdpi.com
Beyond pharmaceuticals, pyrazole-containing compounds are integral to agrochemicals, dyes, and coordination chemistry. nih.gov Their structural features, such as the potential for tautomerism and the ability to engage in various chemical transformations, provide a rich playground for synthetic chemists to design and construct complex molecular architectures. ekb.eg The ongoing exploration of pyrazole derivatives continues to yield novel compounds with diverse and valuable applications. nih.gov
Rationale for Research on Halogenated and Nitrated Pyrazole Derivatives
The functionalization of the pyrazole ring with halogen and nitro groups is a strategic approach to modulate the physicochemical and biological properties of the parent scaffold. Halogenation, the introduction of atoms such as iodine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com In synthetic chemistry, halogenated pyrazoles serve as versatile intermediates for cross-coupling reactions, enabling the construction of more complex molecular frameworks. ekb.eg
The introduction of a nitro group (nitration) is of particular interest in the field of energetic materials. mdpi.comnih.gov Nitropyrazoles are precursors to high-energy-density materials (HEDMs) due to their high heats of formation, density, and thermal stability. mdpi.comnih.gov The nitro group, being a strong electron-withdrawing group, also significantly alters the electronic properties of the pyrazole ring, influencing its reactivity and potential applications in other areas of chemistry. rsc.org The combination of halogenation and nitration on a pyrazole core can thus lead to compounds with unique and desirable properties for various advanced applications.
Specific Focus on 5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole: Unique Structural Features and Research Interest
This compound is a polysubstituted pyrazole with a specific arrangement of functional groups that imparts distinct characteristics. Its structure features methyl groups at the 1 and 3 positions, a nitro group at the 4-position, and an iodine atom at the 5-position. This substitution pattern makes it a subject of interest, particularly as a potential intermediate in the synthesis of energetic materials. mdpi.comnih.gov
The presence of both a bulky iodine atom and an electron-withdrawing nitro group on the pyrazole ring influences its steric and electronic properties. Research in the area of nitropyrazole-based energetic compounds suggests that such molecules are valuable for developing explosives, propellants, and pyrotechnics with high performance and low sensitivity. mdpi.com While specific, in-depth research solely dedicated to this compound is emerging, its structural motifs place it firmly within the ongoing quest for advanced functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,3-dimethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIDZZOOSNUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Iodo 1,3 Dimethyl 4 Nitro 1h Pyrazole and Its Precursors
Strategies for Pyrazole (B372694) Core Construction
The formation of the pyrazole ring is the foundational step in the synthesis of 5-iodo-1,3-dimethyl-4-nitro-1H-pyrazole. Various classical and modern synthetic methods can be employed for this purpose, including cyclocondensation reactions, 1,3-dipolar cycloadditions, and advanced energy-assisted techniques.
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. rsc.orgbeilstein-journals.org For the synthesis of the 1,3-dimethylpyrazole (B29720) precursor, acetylacetone (B45752) (a 1,3-dicarbonyl compound) can be reacted with methylhydrazine. orgsyn.org This reaction proceeds through the condensation of the hydrazine with one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of this reaction, determining which nitrogen of the methylhydrazine becomes N1 of the pyrazole, can be influenced by reaction conditions.
The versatility of cyclocondensation is demonstrated by the variety of substrates that can be employed. For instance, α,β-unsaturated ketones and aldehydes can also react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. mdpi.com Multicomponent reactions, where three or more reactants are combined in a single step, have also been developed to streamline the synthesis of highly substituted pyrazoles. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |
| Acetylacetone | Methylhydrazine | 1,3,5-Trimethylpyrazole and 1,5,3-Trimethylpyrazole | orgsyn.org |
| Ethyl acetoacetate | Phenylhydrazine (B124118) | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | nih.gov |
An alternative and powerful method for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. rsc.orgnih.gov This approach typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). organic-chemistry.org The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.
For instance, nitrile imines, which can be generated in situ from hydrazonoyl halides, are effective 1,3-dipoles that react with alkynes to form substituted pyrazoles. researcher.life This method offers a high degree of control over the substitution pattern of the resulting pyrazole. Sydnones, a class of mesoionic compounds, also serve as 1,3-dipole synthons and react with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield pyrazoles. mdpi.com
Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole | Dipolarophile | Product | Reference |
| Nitrile Imine | Alkyne | 1,3,5-Trisubstituted Pyrazole | rsc.org |
| Sydnone | Dimethyl acetylenedicarboxylate | 1-Arylpyrazole | mdpi.com |
To enhance reaction rates, improve yields, and promote greener synthetic protocols, advanced techniques such as microwave irradiation, ultrasound sonication, and mechanochemistry have been applied to pyrazole synthesis. rsc.orgrsc.org
Microwave-assisted synthesis has been shown to significantly reduce reaction times for the synthesis of pyrazole derivatives. nih.govdergipark.org.trmdpi.com The rapid heating provided by microwave irradiation can accelerate both cyclocondensation and cycloaddition reactions, often leading to cleaner products and higher yields compared to conventional heating methods. ias.ac.in
Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. eurekaselect.combenthamdirect.com This technique has been successfully employed in the synthesis of pyrazoline derivatives and can offer milder reaction conditions than traditional heating. nih.govnih.gov
Mechanochemistry , which involves solvent-free reactions in a ball mill, represents a highly sustainable approach to pyrazole synthesis. thieme-connect.com This method can improve yields, shorten reaction times, and eliminate the need for solvents, aligning with the principles of green chemistry. rsc.org
Regioselective Functionalization of the Pyrazole Ring
Once the pyrazole core is constructed, the next steps involve the introduction of the required substituents at specific positions on the ring. The synthesis of this compound requires the regioselective introduction of two methyl groups, a nitro group, and an iodine atom.
The 1,3-dimethyl substitution pattern can be achieved through several routes. One common method is the cyclocondensation of acetylacetone with methylhydrazine, as mentioned previously, which can yield 1,3,5-trimethylpyrazole. Subsequent selective removal or modification of the C5-methyl group would be necessary.
A more direct approach involves the methylation of a pre-formed pyrazole. For instance, starting with 3-methyl-4-nitropyrazole, methylation can be performed to introduce the second methyl group at the N1 position. The regioselectivity of N-alkylation in pyrazoles can be challenging, often yielding a mixture of N1 and N2 isomers. However, reaction conditions and the nature of the substituents on the pyrazole ring can influence the outcome. researchgate.net
The introduction of a nitro group at the C4 position of the pyrazole ring is typically achieved through electrophilic nitration. nih.gov The pyrazole ring is susceptible to electrophilic attack, and the C4 position is often the most reactive site, especially when the C3 and C5 positions are substituted.
The nitration of 1,3-dimethylpyrazole can be carried out using a mixture of nitric acid and sulfuric acid. researchgate.net The reaction conditions, such as temperature and the concentration of the nitrating agent, must be carefully controlled to ensure selective mononitration at the C4 position and to avoid the formation of dinitrated or other side products. One study reports the direct iodination of 1,3-dimethyl-4-nitropyrazole, indicating that this precursor is synthetically accessible. researchgate.net Another relevant precursor, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, has also been synthesized and used in subsequent reactions. znaturforsch.comznaturforsch.com The synthesis of 3,4-dinitropyrazole is also well-documented, involving the nitration of 3-nitropyrazole. google.com
The final step in the synthesis of the target compound would be the introduction of the iodine atom at the C5 position. While direct iodination of 1,3-dimethyl-4-nitropyrazole at the C5 position is a plausible route, another reported synthesis involves the iodination of a halo-precursor. For example, 5-chloro-1,3-dimethyl-1H-pyrazole can be iodinated at the C4 position. researchgate.net A similar strategy could potentially be adapted for the synthesis of the target compound, likely involving the iodination of a suitable precursor.
Nitration at the C4 Position
Direct Nitration Strategies for Pyrazoles
Direct nitration of the pyrazole ring is a common method for the introduction of a nitro group. The regioselectivity of this reaction is highly dependent on the nature and position of the substituents already present on the ring, as well as the specific nitrating agent and reaction conditions employed. For the synthesis of the precursor 1,3-dimethyl-4-nitro-1H-pyrazole, direct nitration of 1,3-dimethylpyrazole is the most straightforward approach.
Common nitrating agents for pyrazoles include mixtures of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). semanticscholar.org The strong activating effect of the two nitrogen atoms in the pyrazole ring facilitates electrophilic substitution. In the case of substituted pyrazoles, the incoming nitro group is directed to specific positions. For instance, the nitration of 3,5-dimethylpyrazole (B48361) with a mixture of nitric acid and trifluoroacetic anhydride yields 3,5-dimethyl-4-nitropyrazole in 76% yield. semanticscholar.org While a specific protocol for the direct nitration of 1,3-dimethylpyrazole is not extensively detailed in the reviewed literature, the general principles of pyrazole nitration suggest that a mixture of nitric and sulfuric acid would be an effective reagent.
| Starting Material | Nitrating Agent | Product | Yield | Reference |
| 3,5-Dimethylpyrazole | HNO₃ / (CF₃CO)₂O | 3,5-Dimethyl-4-nitropyrazole | 76% | semanticscholar.org |
| Pyrazole | fuming HNO₃ / fuming H₂SO₄ | 4-Nitropyrazole | 85% | guidechem.com |
Precursors and Transformations for Nitro Group Incorporation
An alternative to direct nitration is the introduction of a nitro group via the transformation of a precursor functional group. A notable example is the synthesis of 4-nitropyrazole from 4-iodopyrazole. This reaction is carried out using fuming nitric acid in the presence of a solid catalyst such as octahedral zeolite or silica (B1680970) in tetrahydrofuran. guidechem.comnih.gov This method highlights the possibility of introducing the nitro group at a later stage in the synthesis, potentially after the pyrazole ring has been otherwise functionalized.
Another approach involves the rearrangement of N-nitropyrazoles. N-nitropyrazole itself can rearrange to 4-nitropyrazole in sulfuric acid at room temperature. nih.gov While this specific example pertains to the parent pyrazole, it illustrates a fundamental transformation within pyrazole chemistry that can be a viable route for nitro group incorporation.
Furthermore, the synthesis of nitropyrazoles can be achieved from non-pyrazole precursors. For instance, 1-phenyl-4-nitropyrazole can be obtained by reacting phenylhydrazine with nitromalonaldehyde. google.com This demonstrates that the pyrazole ring itself can be constructed with the nitro group already in place.
Iodination at the C5 Position
With the 1,3-dimethyl-4-nitro-1H-pyrazole precursor in hand, the subsequent step is the introduction of an iodine atom at the C5 position. This is typically achieved through electrophilic iodination or via a directed metallation-iodination sequence.
Electrophilic Iodination Protocols for Pyrazoles
Electrophilic iodination is a direct method for introducing an iodine atom onto the pyrazole ring. A variety of reagents and conditions have been developed for this purpose. A particularly relevant example is the direct iodination of 1,3-dimethyl-4-nitropyrazole to yield the target compound, this compound. This transformation has been successfully carried out using a superelectrophilic iodinating reagent generated from iodine monochloride (ICl) and silver sulfate (B86663) in sulfuric acid. Despite the deactivating effect of the nitro group and the steric hindrance from the adjacent methyl group, the reaction proceeds at 200 °C to give the desired product in 17% yield. researchgate.net
Other effective iodinating systems for pyrazoles include iodine in the presence of an oxidizing agent such as iodic acid (HIO₃) or hydrogen peroxide (H₂O₂). The I₂/HIO₃ system in acetic acid has been used for the iodination of various pyrazole derivatives. mdpi.com A green and practical method for the 4-iodination of pyrazoles utilizes iodine and hydrogen peroxide in water. researchgate.net While these methods are generally used for iodination at the C4 position of unsubstituted pyrazoles, they demonstrate the utility of these reagent systems for electrophilic iodination of the pyrazole core.
| Substrate | Iodinating Agent | Product | Yield | Reference |
| 1,3-Dimethyl-4-nitropyrazole | ICl / Ag₂SO₄ in H₂SO₄ | This compound | 17% | researchgate.net |
| 5-Chloro-1,3-dimethyl-1H-pyrazole | I₂ / HIO₃ in Acetic Acid | 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | 75% | mdpi.com |
| Pyrazoles | I₂ / H₂O₂ in Water | 4-Iodopyrazoles | Good to Excellent | researchgate.net |
Directed Lithiation and Subsequent Iodination Strategies
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of pyrazole chemistry, lithiation can be directed to specific positions by a suitable directing group or by the inherent acidity of certain ring protons, followed by quenching with an electrophile such as iodine.
For N-substituted pyrazoles, lithiation often occurs at the C5 position, which is the most acidic carbon proton. Studies on the lithiation of 1-methylpyrazole (B151067) with n-butyllithium have shown that under thermodynamically controlled conditions, deprotonation occurs preferentially at the C5 position. researchgate.netrsc.orgnih.gov The resulting 5-lithiated intermediate can then be trapped with iodine to introduce an iodine atom at this position. This strategy offers a highly regioselective route to 5-iodopyrazoles. While a specific application of this method to 1,3-dimethyl-4-nitropyrazole has not been detailed, the principle of C5 lithiation of N-alkylpyrazoles provides a viable synthetic pathway.
Multi-step Synthetic Sequences for this compound
Based on the methodologies discussed, a plausible and documented multi-step synthesis of this compound can be outlined. The most direct sequence commences with the commercially available 1,3-dimethylpyrazole.
Step 1: Nitration of 1,3-Dimethylpyrazole. The first step involves the nitration of 1,3-dimethylpyrazole to form 1,3-dimethyl-4-nitro-1H-pyrazole. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Step 2: Iodination of 1,3-Dimethyl-4-nitro-1H-pyrazole. The resulting 1,3-dimethyl-4-nitro-1H-pyrazole is then subjected to electrophilic iodination to introduce the iodine atom at the C5 position. A documented method for this specific transformation utilizes a reagent system of iodine monochloride and silver sulfate in sulfuric acid at elevated temperatures. researchgate.net
This two-step sequence represents a direct and feasible route to the target molecule, leveraging established reactions in pyrazole chemistry.
Protection and Deprotection Strategies in Functionalized Pyrazole Synthesis
In the synthesis of complex functionalized pyrazoles, the use of protecting groups can be crucial for achieving the desired regioselectivity and preventing unwanted side reactions. The N-H proton of the pyrazole ring is acidic and can interfere with certain reactions, such as lithiation or reactions involving strong bases.
Common protecting groups for the pyrazole nitrogen include the tert-butoxycarbonyl (Boc) group and the phenylsulfonyl group. The N-Boc group is widely used and can be introduced using di-tert-butyl dicarbonate. It is stable under various conditions but can be readily removed. A novel method for the selective deprotection of N-Boc protected pyrazoles utilizes sodium borohydride (B1222165) in ethanol (B145695) at room temperature, offering good to excellent yields. arkat-usa.org Traditional deprotection of the Boc group is achieved under acidic conditions.
The phenylsulfonyl group has also been employed as a protecting group in pyrazole synthesis. It can be introduced by reacting the pyrazole with benzenesulfonyl chloride. This group is particularly useful in directing lithiation reactions. The phenylsulfonyl group can be readily removed under alkaline conditions.
While the direct synthesis of this compound from 1,3-dimethylpyrazole may not explicitly require protecting groups due to the N-methylation, the principles of protection and deprotection are fundamental in the broader context of functionalized pyrazole synthesis and offer alternative synthetic design strategies.
Chemical Reactivity and Transformational Chemistry of 5 Iodo 1,3 Dimethyl 4 Nitro 1h Pyrazole
Reactivity of the Aryl Iodide Moiety at C5
The carbon-iodine bond at the C5 position of the pyrazole (B372694) ring is a focal point for numerous synthetic transformations, primarily involving transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways. The high reactivity of the C-I bond, in comparison to other carbon-halogen bonds, makes it an excellent leaving group in these reactions. mdpi.com
The aryl iodide at C5 serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures based on the pyrazole scaffold.
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of 5-iodo-1,3-dimethyl-4-nitro-1H-pyrazole, this reaction would involve the palladium-catalyzed coupling with a boronic acid or its derivative. While specific examples for this exact compound are not extensively detailed in the provided literature, the general applicability of Suzuki-Miyaura coupling to iodopyrazoles is well-established. nih.govrsc.orgrsc.orgnih.gov The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more modern catalyst system like XPhos Pd G2, and a base. rsc.orgnih.gov These reactions are known to be compatible with a wide range of functional groups, including the nitro group present on the pyrazole ring. The general scheme for such a reaction is presented below.
General Reaction Scheme for Suzuki-Miyaura Coupling:

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Iodopyrazoles
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 56 | rsc.org |
The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting terminal alkynes with aryl or vinyl halides. organic-chemistry.org The C5-iodo group of this compound is highly susceptible to this palladium- and copper-cocatalyzed reaction. Studies have shown that iodopyrazoles readily undergo Sonogashira coupling with various terminal acetylenes under mild conditions, typically employing a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst such as CuI in the presence of an amine base. researchgate.netarkat-usa.org The high reactivity of the C-I bond ensures good yields of the corresponding 5-alkynyl-1,3-dimethyl-4-nitro-1H-pyrazoles. mdpi.com
General Reaction Scheme for Sonogashira Coupling:

Interactive Data Table: Exemplary Sonogashira Coupling Reactions of Iodopyrazoles
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 85 | researchgate.net |
Beyond Suzuki-Miyaura and Sonogashira couplings, the C5-iodo functionality can participate in a variety of other transition-metal-catalyzed reactions to form both carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net
Palladium-Catalyzed Reactions:
Stille Coupling: This reaction involves the coupling of the iodopyrazole with an organotin reagent. While not explicitly detailed for this specific compound, it is a common transformation for aryl iodides. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 5-amino-1,3-dimethyl-4-nitro-1H-pyrazole derivatives from the corresponding iodo-precursor and an amine. nih.gov
Copper-Catalyzed Reactions:
Ullmann Condensation: This classic copper-catalyzed reaction can be employed to form carbon-oxygen or carbon-nitrogen bonds. For instance, the reaction of this compound with an alcohol or a phenol (B47542) in the presence of a copper catalyst can yield the corresponding 5-alkoxy or 5-aryloxy derivative. nih.gov Similarly, coupling with amines is also feasible. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the pyrazole itself does not directly participate, the products of Sonogashira coupling can be utilized in CuAAC reactions. Furthermore, copper can catalyze the coupling of the iodopyrazole with various nucleophiles. nih.gov
The choice of catalyst, ligands, and reaction conditions is crucial in directing the outcome of these reactions and achieving high yields. mdpi.comresearchgate.net
The presence of the electron-withdrawing nitro group at the C4 position activates the pyrazole ring towards nucleophilic aromatic substitution (SNA_r) at the C5 position. nih.gov This allows for the displacement of the iodide by a variety of nucleophiles. Although the iodide is a good leaving group, the reaction is facilitated by the stabilization of the intermediate Meisenheimer complex by the adjacent nitro group.
Common nucleophiles that can be employed in such reactions include alkoxides, thiolates, and amines. The reaction is typically carried out in a polar aprotic solvent.
General Reaction Scheme for Nucleophilic Aromatic Substitution:

Interactive Data Table: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product |
|---|---|
| RO⁻ | 5-Alkoxy-1,3-dimethyl-4-nitro-1H-pyrazole |
| RS⁻ | 5-Alkylthio-1,3-dimethyl-4-nitro-1H-pyrazole |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transformations Involving the Nitro Group at C4
The nitro group at the C4 position is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group. This conversion opens up a wide array of subsequent derivatization possibilities. rsc.orgnih.gov
The reduction of the nitro group to a primary amine is a common and highly useful transformation. nih.gov This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. The resulting 4-amino-5-iodo-1,3-dimethyl-1H-pyrazole is a valuable intermediate for further functionalization.
General Reaction Scheme for Nitro Group Reduction:

The newly formed amino group can then be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of other functional groups at the C4 position. It can also be acylated, alkylated, or used as a directing group in further synthetic manipulations.
The chemistry of nitropyrazoles is a rich and expanding field, with the potential for the development of novel energetic materials and pharmaceuticals. guidechem.comnih.gov The transformations of the nitro group are central to unlocking this potential.
Reduction Reactions to Amino-pyrazoles
The reduction of the nitro group is a fundamental transformation for 4-nitropyrazoles, providing a gateway to the corresponding 4-aminopyrazoles. These amino derivatives are valuable intermediates in the synthesis of a variety of heterocyclic compounds and materials. The conversion of this compound to 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine can be achieved through several established reduction methods.
Catalytic hydrogenation is a common and efficient method for this transformation. The reaction typically involves treating the nitropyrazole with hydrogen gas in the presence of a metal catalyst.
Commonly Used Catalysts and Conditions for Nitro Group Reduction:
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
| Palladium on Carbon (Pd/C) | Ethanol (B145695), Methanol | 25-50 | 1-5 | >90 |
| Platinum(IV) oxide (PtO₂) | Acetic Acid | 25 | 1-3 | >90 |
| Raney Nickel (Raney Ni) | Ethanol | 25-70 | 1-10 | 80-95 |
This is an interactive data table based on typical reduction reactions of aromatic nitro compounds.
Chemical reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective for the reduction of nitropyrazoles. These methods are often used when catalytic hydrogenation is not feasible or desired. The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the iodo-substituent.
Condensation and Derivatization via the Nitro Group
The nitro group of this compound, particularly after its reduction to an amino group, serves as a key functional handle for condensation and derivatization reactions. A significant application is in the synthesis of fused heterocyclic systems, such as pyrazolo[5,1-c] mdpi.comresearchgate.netnih.govtriazines.
The synthesis of these fused systems typically begins with the reduction of the 4-nitropyrazole to the corresponding 4-aminopyrazole, as described in the previous section. The resulting 4-amino-5-iodopyrazole can then undergo a series of reactions, including diazotization and coupling with active methylene (B1212753) compounds, followed by cyclization to form the pyrazolotriazine ring system.
A related synthetic strategy involves the intramolecular condensation of an o-nitroaryl-substituted aminopyrazole. For instance, 1-(o-nitrophenyl)-5-aminopyrazoles can be converted to 3-arylpyrazolo[5,1-c]benzo-1,2,4-triazine 5-oxides through a base-catalyzed cyclization. This reaction is believed to proceed via nucleophilic attack of the amino group on the nitro nitrogen atom. While this specific reaction does not directly involve this compound, it illustrates a powerful derivatization pathway for aminopyrazoles, which are readily accessible from their nitro precursors.
Oxidative Dehydrogenative Couplings leading to Azo Derivatives
While direct oxidative dehydrogenative coupling of this compound to form azo derivatives is not a commonly reported transformation, the corresponding amino-pyrazole, obtained via reduction of the nitro group, is a key precursor for the synthesis of azo compounds.
The oxidative coupling of pyrazol-5-amines is a known method for the formation of azo-bridged pyrazole derivatives. nih.gov This transformation can be achieved using various oxidizing agents. For example, the reaction of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides can lead to the formation of azo compounds, although this often occurs in conjunction with halogenation of the pyrazole ring. dntb.gov.ua
A more direct approach involves the copper-catalyzed oxidative coupling of pyrazol-5-amines. nih.gov This method provides a route to symmetrical azo-pyrazoles. The general reaction scheme involves the oxidation of the amino group, leading to the formation of a nitrogen-centered radical, which then dimerizes to form the azo linkage.
Proposed Reaction Sequence to Azo Derivatives:
Reduction: this compound is reduced to 4-amino-5-iodo-1,3-dimethyl-1H-pyrazole.
Oxidative Coupling: The resulting aminopyrazole undergoes oxidative dehydrogenative coupling to yield the corresponding azo-dimer.
Reactivity of the Pyrazole Heterocycle
The pyrazole ring in this compound is an electron-rich aromatic system, but its reactivity is significantly modulated by the presence of both electron-donating (methyl) and electron-withdrawing (nitro, iodo) substituents.
Electrophilic Substitution Patterns on the Pyrazole Ring (Post-Functionalization)
Electrophilic aromatic substitution is a characteristic reaction of pyrazoles, with the C4 position being the most susceptible to attack. scribd.comrrbdavc.org However, in the case of this compound, the pyrazole ring is fully substituted at all positions (N1-methyl, C3-methyl, C4-nitro, C5-iodo). Consequently, further electrophilic substitution on the pyrazole ring itself is not feasible.
The existing substitution pattern is a result of the directing effects of the functional groups present during the synthesis of the molecule. The synthesis of 4-nitropyrazoles often involves the nitration of a pyrazole precursor, where the substitution pattern is controlled by the pre-existing groups on the ring. guidechem.com
Nucleophilic Attack on the Pyrazole Ring System
The pyrazole ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). In this compound, the C5 position is activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group at C4. The iodine atom at the C5 position is a good leaving group, making this position susceptible to displacement by various nucleophiles.
This reactivity is analogous to that observed in other 5-halo-4-nitropyrazoles. For example, 5-chloro-4-nitropyrazole derivatives have been shown to react readily with nucleophiles such as azide (B81097) ions, where the chloride is displaced to form the corresponding 5-azido-4-nitropyrazole. preprints.org
Examples of Nucleophilic Substitution on Halo-Pyrazoles:
| Halogen at C5 | Nucleophile | Product |
| Iodo | Azide (N₃⁻) | 5-Azido-1,3-dimethyl-4-nitro-1H-pyrazole |
| Iodo | Thiols (RS⁻) | 5-Thioether-1,3-dimethyl-4-nitro-1H-pyrazole |
| Iodo | Amines (RNH₂) | 5-Amino-1,3-dimethyl-4-nitro-1H-pyrazole |
This is an interactive data table illustrating potential nucleophilic substitution reactions.
The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitro group. diva-portal.org The rate of substitution is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
Stability and Degradation Pathways under Controlled Conditions
The stability of this compound is influenced by the energetic nitro group and the relatively labile carbon-iodine bond. Studies on the thermal decomposition of nitropyrazoles provide insights into the potential degradation pathways of this compound.
The thermal decomposition of nitropyrazoles is often initiated by the cleavage of the C-NO₂ bond, leading to the formation of nitrogen dioxide (NO₂) and a pyrazolyl radical. researchgate.netresearchgate.net This initial step is then followed by a series of complex reactions, including the breakdown of the pyrazole ring, which can result in the formation of gaseous products such as carbon dioxide (CO₂) and hydrogen cyanide (HCN). researchgate.net
Another possible decomposition pathway involves intramolecular oxidation of an adjacent carbon atom, such as a methyl group, by the nitro group. mdpi.com The presence of the iodo substituent may also influence the degradation pathway, potentially through homolytic cleavage of the C-I bond at elevated temperatures.
The thermal stability of nitropyrazoles is dependent on the number and position of the nitro groups, as well as the presence of other substituents. researchgate.netacs.org Generally, increasing the number of nitro groups decreases the thermal stability. The methyl groups on the pyrazole ring in this compound may slightly increase its thermal stability compared to unsubstituted nitropyrazoles.
Advanced Structural and Theoretical Investigations
Spectroscopic Analysis for Structural Elucidation
Spectroscopy provides critical insights into the connectivity, functional groups, and molecular weight of the compound.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of pyrazole (B372694) derivatives. For a closely related compound, 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, detailed ¹H and ¹³C NMR data have been reported, which serve as a valuable reference for interpreting the spectrum of the title compound. mdpi.comresearchgate.net
In the ¹H NMR spectrum, the two methyl groups (at the N1 and C3 positions) are expected to appear as distinct singlets. researchgate.net The electron-withdrawing effect of the adjacent nitro group in 5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole would likely shift these signals downfield compared to non-nitrated analogues.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atom attached to the iodine (C4) is expected to have a characteristic chemical shift, typically in the range of 60-70 ppm. researchgate.net The carbons of the pyrazole ring (C3, C4, and C5) and the two methyl groups will show distinct signals, with their precise locations influenced by the electronic effects of the iodo and nitro substituents. mdpi.comresearchgate.net
Table 1: Representative NMR Data for a Related Pyrazole Derivative Interactive table based on data for 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole in CDCl₃. researchgate.net
| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | 3-Me | 2.22 | - |
| ¹H | 1-Me | 3.84 | - |
| ¹³C | 3-Me | 14.4 | ¹J(C,H) = 128.3 |
| ¹³C | 1-Me | 37.1 | ¹J(C,H) = 141.1 |
| ¹³C | C4 | 60.8 | ³J(C4,3-Me) = 4.3 |
| ¹³C | C5 | 131.3 | ³J(C5,1-Me) = 2.4 |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the most prominent and diagnostic peaks would be those corresponding to the nitro (NO₂) group. Aromatic nitro compounds typically exhibit two strong absorption bands: one for asymmetric stretching (usually near 1500-1570 cm⁻¹) and one for symmetric stretching (usually near 1300-1370 cm⁻¹). wisdomlib.org
Other expected vibrations include C-H stretching from the methyl groups (around 2900-3000 cm⁻¹), C=N and C=C stretching vibrations from the pyrazole ring (in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations. researchgate.netwisdomlib.org The C-I stretching vibration is expected to appear at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹).
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. nih.gov The molecular formula of this compound is C₅H₆IN₃O₂, corresponding to a molecular weight of approximately 267.02 g/mol . moldb.com
Under electron impact (EI) ionization, the molecular ion peak (M⁺) would be expected at m/z 267. The fragmentation of nitropyrazoles is well-documented and typically involves characteristic losses. researchgate.net Key fragmentation pathways for this compound would likely include:
Loss of a nitro group: A peak corresponding to [M - NO₂]⁺ at m/z 221.
Loss of an iodine atom: A peak corresponding to [M - I]⁺ at m/z 140.
Loss of related fragments: Aromatic nitro compounds also show fragments corresponding to the loss of O and NO. researchgate.net
Ring cleavage: Subsequent fragmentation of the pyrazole ring often involves the loss of HCN, leading to smaller fragment ions. rsc.org
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a robust prediction of its molecular architecture.
Studies on other 4-nitropyrazoles show that the pyrazole ring is typically planar. fu-berlin.denih.gov The nitro group is often slightly twisted out of the plane of the heterocyclic ring. researchgate.net The presence of both a bulky iodine atom at C5 and a nitro group at C4 would significantly influence the crystal packing. Intermolecular interactions could be governed by a combination of factors, including potential halogen bonding (where the iodine atom acts as a Lewis acid) and interactions involving the nitro group's oxygen atoms. fu-berlin.deresearchgate.net
Computational Chemistry and Quantum Mechanical Studies
Theoretical calculations are powerful tools for complementing experimental data and providing deeper insight into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.govnih.gov For pyrazole frameworks, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict various molecular parameters. mdpi.comderpharmachemica.com
For this compound, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, providing theoretical values for bond lengths and angles that can be compared with crystallographic data if it becomes available. nih.gov
Predict Vibrational Frequencies: Calculate the theoretical IR spectrum to aid in the assignment of experimental absorption bands. jocpr.com
Analyze Electronic Properties: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the compound's reactivity and electronic transitions. mdpi.com
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity. mdpi.com
These computational studies provide a theoretical foundation that enhances the interpretation of experimental spectroscopic and crystallographic results. nih.gov
Investigation of Electronic Structure and Reactivity Descriptors
The electronic structure and reactivity of this compound are significantly influenced by the interplay of its various substituents: the electron-donating methyl groups and the electron-withdrawing nitro and iodo groups. Computational studies on similar pyrazole derivatives, often employing Density Functional Theory (DFT), provide a framework for understanding these properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. For pyrazole derivatives, the distribution and energy of these orbitals are heavily dependent on the nature and position of the substituents. In this compound, the nitro group, being a strong electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO, thereby increasing the molecule's global electrophilicity. The unique properties of pyrazoles are attributed to their susceptibility to electrophilic substitution at position 4, and nucleophilic attacks at positions 3 and 5. unar.ac.id
Table 1: Predicted Influence of Substituents on Electronic Properties and Reactivity of this compound
| Substituent | Position | Expected Effect on Electronic Structure | Predicted Impact on Reactivity |
|---|---|---|---|
| 1-Methyl | N1 | Electron-donating | Increases electron density of the ring |
| 3-Methyl | C3 | Electron-donating | Increases electron density of the ring |
| 4-Nitro | C4 | Strongly electron-withdrawing | Lowers HOMO/LUMO energies, increases electrophilicity |
Tautomerism and Conformational Analysis of Substituted Pyrazoles
For N-substituted pyrazoles like this compound, the possibility of annular prototropic tautomerism is precluded by the presence of the methyl group at the N1 position. However, other forms of tautomerism, such as those involving the nitro group (aci-nitro tautomerism), could be theoretically considered, although they are generally high-energy forms.
Conformational analysis is primarily concerned with the rotation around single bonds. In this molecule, the most significant conformational aspect would be the orientation of the nitro group relative to the pyrazole ring. In related nitropyrazole structures, it has been observed that hydrogen bonding with neighboring C-H groups can cause the nitro group to adopt a nearly planar conformation with the pyrazole ring. mdpi.com However, steric hindrance from adjacent substituents can lead to a twisted conformation. For instance, in 2,4-diiodo-3-nitroaniline, the nitro group is almost orthogonal to the aryl ring. nih.gov Given the presence of the adjacent methyl group at C3 and the iodo group at C5, it is plausible that the nitro group in this compound may be twisted out of the plane of the pyrazole ring to minimize steric repulsion.
Aromaticity Assessments for Substituted Pyrazoles
The pyrazole ring is an aromatic heterocycle. The degree of aromaticity can be quantified using various theoretical indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). purkh.com The aromaticity of the pyrazole ring is sensitive to the nature of its substituents.
Electron-withdrawing groups can have a complex effect on the aromaticity of the pyrazole ring. Studies on N-substituted pyrazoles have shown that the aromaticity of the azole ring is less robust compared to that of benzene (B151609) and can be significantly influenced by the substituents. researchgate.netscispace.comub.edu Specifically, N-substitution with electron-withdrawing groups tends to decrease the aromaticity of the pyrazole ring. researchgate.net In the case of C-substitution, the effect is also significant. The presence of the strongly electron-withdrawing nitro group at C4 and the iodo group at C5 in this compound is expected to modulate the electronic delocalization within the ring, and consequently, its aromaticity. While a definitive quantitative assessment would require specific calculations for this molecule, the general trend suggests a potential decrease in aromaticity compared to the unsubstituted 1,3-dimethylpyrazole (B29720).
Table 2: Common Aromaticity Indices and Their General Interpretation
| Index | Abbreviation | Interpretation for Aromaticity |
|---|---|---|
| Harmonic Oscillator Model of Aromaticity | HOMA | Values closer to 1 indicate higher aromaticity. |
| Nucleus-Independent Chemical Shift | NICS | Negative values at the ring center indicate aromaticity. |
| Fluctuation Index | FLU | Lower values suggest higher aromaticity. |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be governed by a variety of intermolecular interactions. Of particular interest is the potential for halogen bonding, specifically iodo...nitro interactions. These interactions, where the electrophilic region on the iodine atom (the σ-hole) interacts with the nucleophilic oxygen atoms of the nitro group, are known to be significant in directing the crystal packing of molecules containing both iodo and nitro groups. nih.govnih.govresearchgate.net
In addition to iodo...nitro interactions, other intermolecular forces would play a crucial role. These include:
C-H...O hydrogen bonds: The hydrogen atoms of the methyl groups could form weak hydrogen bonds with the oxygen atoms of the nitro group of neighboring molecules.
π-π stacking: The pyrazole rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal lattice.
Emerging Applications and Future Research Directions
Role as a Versatile Building Block in Advanced Organic Synthesis
5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole serves as a highly adaptable substrate in advanced organic synthesis, primarily due to the presence of the iodine atom at the 5-position. This iodo-group is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of iodo-pyrazoles in such reactions allows for the introduction of a wide range of functional groups, leading to the construction of more complex molecular frameworks.
Research on analogous iodo-pyrazole systems has demonstrated successful participation in several key cross-coupling reactions, suggesting the potential of this compound in similar transformations. These include:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the iodo-pyrazole with a boronic acid or ester, enabling the introduction of aryl, heteroaryl, or vinyl substituents. This is a widely used method for creating biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Sonogashira Coupling: The reaction with terminal alkynes under Sonogashira conditions would yield alkynyl-pyrazoles. These products can serve as intermediates for the synthesis of more complex heterocyclic systems or materials with interesting photophysical properties.
Heck-Mizoroki Reaction: Coupling with alkenes via the Heck reaction would introduce alkenyl groups onto the pyrazole (B372694) ring, providing a pathway to various functionalized olefins.
The electron-withdrawing nature of the nitro group at the 4-position can influence the reactivity of the pyrazole ring and the C-I bond, potentially impacting the efficiency and regioselectivity of these coupling reactions. The methyl groups at the 1 and 3-positions also contribute to the electronic and steric environment of the molecule.
Table 1: Potential Cross-Coupling Reactions with this compound
| Coupling Reaction | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-1,3-dimethyl-4-nitro-1H-pyrazole |
| Sonogashira | Terminal alkyne | 5-Alkynyl-1,3-dimethyl-4-nitro-1H-pyrazole |
| Heck-Mizoroki | Alkene | 5-Alkenyl-1,3-dimethyl-4-nitro-1H-pyrazole |
Application in Materials Science
The unique combination of functional groups in this compound makes it a promising candidate for various applications in materials science.
Precursors for Novel Functional Materials
Through the cross-coupling reactions mentioned above, this compound can be utilized as a starting material for the synthesis of a diverse range of functional organic materials. For instance, the introduction of conjugated aryl or vinyl groups could lead to the development of novel dyes, organic light-emitting diode (OLED) materials, or components for organic photovoltaics. The nitro group, being a strong electron-withdrawing group, can impart desirable electronic properties to the resulting molecules.
Integration into Supramolecular Assemblies and Networks
The pyrazole core, with its nitrogen atoms, can participate in hydrogen bonding and coordination interactions, making it a suitable component for the construction of supramolecular assemblies. Research on the closely related 3,5-dimethyl-4-nitropyrazole has shown its ability to form intricate three-dimensional networks with silver(I) ions. In these structures, the pyrazole ligand coordinates to the metal center, and the nitro group participates in weaker coordinative interactions, while hydrogen bonds and π-π stacking further stabilize the network. It is conceivable that this compound could be employed in a similar fashion to create novel supramolecular architectures with potentially interesting properties, such as porosity or catalysis. The presence of the iodo-group could also introduce halogen bonding as an additional supramolecular interaction.
Use in Coordination Chemistry as Ligands for Metal Complexes
Pyrazoles are well-established ligands in coordination chemistry, capable of binding to a wide variety of metal ions. The nitrogen atoms of the pyrazole ring in this compound can act as donor sites for metal coordination. The electronic properties of the resulting metal complexes can be tuned by the substituents on the pyrazole ring. The electron-withdrawing nitro group would be expected to decrease the basicity of the pyrazole nitrogen atoms, influencing the strength of the metal-ligand bond. The formation of metal complexes with this ligand could lead to new catalysts, magnetic materials, or luminescent compounds.
Development of Photochemical Switches and Liquid Crystal Materials
While direct research on this compound for these applications is not yet available, the broader family of pyrazole derivatives has shown promise in the field of liquid crystals. The rigid, planar structure of the pyrazole ring is a favorable characteristic for the design of liquid crystalline molecules. By attaching appropriate mesogenic units to the pyrazole core, potentially via the versatile iodine handle, it may be possible to synthesize novel liquid crystal materials. Furthermore, the introduction of photoresponsive moieties could lead to the development of photochemical switches, where the liquid crystalline phase, and thus the optical properties of the material, can be controlled by light.
Catalyst Development and Ligand Design for Organometallic Reactions
The structure of this compound makes it a compelling candidate for applications in organometallic chemistry, particularly in the design of novel ligands and catalysts. The pyrazole moiety itself is a well-established ligand in coordination chemistry, capable of coordinating to a wide range of metal centers. The presence of both a sterically demanding iodo group and an electron-withdrawing nitro group can be expected to modulate the electronic properties and steric environment of the pyrazole ring, thereby influencing the catalytic activity and selectivity of its metal complexes.
Iodo-substituted pyrazoles are known to be valuable precursors in cross-coupling reactions, such as the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds. mdpi.comresearchgate.net The carbon-iodine bond in this compound could serve as a reactive site for oxidative addition to a low-valent metal center, a key step in many catalytic cycles. This would enable its use as a building block for more complex molecular architectures or for the in-situ generation of catalytically active species.
Furthermore, the nitrogen atoms of the pyrazole ring can act as donor ligands for transition metals, forming stable complexes. The electronic influence of the nitro group would likely enhance the π-acceptor properties of the pyrazole ligand, which could be beneficial in catalytic reactions where back-bonding is important for stabilizing the metal center. The potential for this compound to act as a bidentate or bridging ligand, possibly involving the nitro group in coordination, opens up further possibilities for the design of bespoke catalysts for specific organic transformations.
Chemical Probe Development for Investigating Biological Systems
The development of chemical probes is crucial for understanding complex biological processes. While specific bioactivity is outside the scope of this discussion, the structural features of this compound suggest its potential as a scaffold for the development of such probes. Pyrazole derivatives are known to be key components in fluorescent probes for bioimaging applications due to their favorable electronic properties and biocompatibility. nih.goveurekaselect.comwordpress.com
The presence of the nitro group, a known fluorophore quencher, could be exploited in the design of "turn-on" fluorescent probes. For instance, the selective reduction of the nitro group in a specific biological environment could lead to a significant increase in fluorescence, allowing for the detection of particular enzymatic activities or redox states within cells.
Moreover, the iodine atom offers a handle for further functionalization. It can be replaced through various substitution reactions, allowing for the attachment of fluorophores, affinity tags, or other reporter groups. This modularity is a highly desirable feature in the development of chemical probes tailored to specific biological targets. Radioiodination of pyrazole derivatives is also a known technique, suggesting the potential for developing radiolabeled probes for imaging techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). nih.gov
Future Perspectives and Unexplored Research Avenues
The full potential of this compound is yet to be realized, and several exciting research avenues remain to be explored. These range from developing more sustainable synthetic methods to discovering novel reactivity patterns and employing advanced characterization techniques.
Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly important in modern chemical synthesis. Future research should focus on developing environmentally benign methods for the synthesis of this compound and its derivatives. This could involve the use of greener solvents, such as water or ethanol (B145695), and the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. jetir.orgresearchgate.nettandfonline.compharmacognosyjournal.net
Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that have been successfully applied to the synthesis of other pyrazole derivatives and could be adapted for this compound. nih.gov The development of solid-supported catalysts or solvent-free reaction conditions would further enhance the green credentials of its synthesis. tandfonline.com For instance, green iodination methods for pyrazoles using iodine in combination with hydrogen peroxide in water have been reported and could be a promising route. researchgate.net
| Green Synthesis Approach | Potential Advantages |
| Use of Green Solvents (e.g., water, ethanol) | Reduced toxicity and environmental impact. jetir.orgnih.gov |
| Microwave/Ultrasound-Assisted Synthesis | Faster reaction times and increased energy efficiency. nih.gov |
| Development of Catalytic Methods | Higher atom economy and reduced waste. jetir.orgpharmacognosyjournal.net |
| Solvent-Free Conditions | Minimized use of volatile organic compounds. tandfonline.com |
Exploration of Novel Reactivity Pathways and Cascade Reactions
The combination of iodo and nitro groups on the pyrazole ring suggests a rich and largely unexplored reactivity. The development of novel cascade reactions, where multiple chemical transformations occur in a single synthetic operation, would be a highly efficient way to build molecular complexity from this starting material. nih.govrsc.orgnih.gov
For example, a reaction sequence could be initiated at the carbon-iodine bond via a cross-coupling reaction, followed by a subsequent transformation involving the nitro group, such as a reduction and further functionalization. The interplay between these two functional groups could lead to the regioselective synthesis of highly substituted pyrazole derivatives that would be difficult to access through other means. Investigating the potential for intramolecular cyclizations and other cascade processes will be a key area for future research. rsc.org
Advanced Spectroscopic and Imaging Techniques for Characterization
A thorough understanding of the structure and properties of this compound and its derivatives is essential for their application. Advanced spectroscopic techniques will play a crucial role in this endeavor. In-depth NMR studies, including two-dimensional techniques, will be vital for unambiguous structure elucidation, especially for complex derivatives and for distinguishing between isomers. uniba.itnih.gov
X-ray crystallography will provide definitive information on the solid-state structure and intermolecular interactions, which can be crucial for understanding the properties of materials derived from this compound. rsc.org Furthermore, as the development of this compound and its derivatives as chemical probes progresses, advanced imaging techniques, such as confocal fluorescence microscopy and other super-resolution methods, will be indispensable for visualizing their localization and behavior within biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole, and how do reaction conditions influence regioselectivity?
- Methodology : The synthesis often involves sequential functionalization of the pyrazole core. For example, iodination of 1,3-dimethyl-4-nitro-1H-pyrazole using NaH and methyl iodide in DMF can yield the target compound, but competing side reactions (e.g., over-alkylation) require strict temperature control (0–5°C) and stoichiometric precision . Alternative iodination agents (e.g., iodine monochloride) may reduce byproducts but require inert atmospheres .
- Data Contradiction : Evidence from different protocols shows varying yields (45–78%) depending on the iodination method, suggesting solvent polarity and base strength (e.g., NaH vs. K₂CO₃) critically affect efficiency .
Q. How can spectroscopic techniques (NMR, XRD, FT-IR) resolve structural ambiguities in substituted pyrazoles like this compound?
- Methodology : Single-crystal XRD is definitive for confirming regiochemistry of substituents. For example, in a related compound (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid), XRD revealed intermolecular hydrogen bonding influencing crystal packing . chemical shifts for the methyl groups (δ 2.3–2.5 ppm) and nitro group (δ 8.9–9.1 ppm) are diagnostic for distinguishing isomers .
- Advanced Tip : Coupling computational chemistry (DFT calculations) with experimental spectral data improves accuracy in assigning tautomeric forms .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic effects of the nitro and iodo substituents on the pyrazole ring?
- Methodology : Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) can predict substituent effects on aromaticity and reactivity. For example, the nitro group’s electron-withdrawing nature reduces HOMO-LUMO gaps, enhancing electrophilic substitution at the 5-position .
- Data Contradiction : Experimental vs. computed dipole moments may diverge due to solvent effects not accounted for in gas-phase calculations. Solvation models (e.g., PCM) mitigate this .
Q. How do steric and electronic factors influence the stability of this compound under varying pH and temperature conditions?
- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring reveal degradation pathways. Nitro groups are prone to reduction under acidic conditions, while iodides may undergo hydrolysis in basic media .
- Key Finding : The methyl groups at positions 1 and 3 sterically shield the nitro group, reducing hydrolysis rates compared to non-methylated analogs .
Q. What strategies resolve contradictions in reported biological activities of nitro-substituted pyrazoles?
- Methodology : Meta-analysis of structure-activity relationships (SAR) identifies confounding factors. For example, 4-nitro groups in pyrazoles often exhibit antimicrobial activity, but conflicting reports may arise from differences in bacterial strains or assay conditions .
- Case Study : In a pyrazole-carbothioamide series, replacing the nitro group with cyano altered activity from antifungal to anticancer, highlighting substituent-dependent mechanisms .
Key Research Challenges
- Synthetic : Balancing iodination efficiency with regioselectivity in polyhalogenated pyrazoles.
- Analytical : Resolving tautomerism in NMR spectra for nitro-substituted derivatives.
- Computational : Improving solvation models to match experimental stability data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
